Difference between Perindopril erbumine and 1''-epi-Perindopril isomer
Difference between Perindopril erbumine and 1''-epi-Perindopril isomer
Technical Whitepaper: Stereochemical Integrity in Perindopril Erbumine
Executive Summary: The Stereochemical Imperative
In the development of Angiotensin-Converting Enzyme (ACE) inhibitors, stereochemical purity is not merely a regulatory compliance metric—it is the determinant of therapeutic efficacy. Perindopril erbumine, a potent ACE inhibitor prodrug, relies on a specific pentastereo-isomeric configuration (
The 1''-epi-Perindopril isomer (designated as Impurity I in the European Pharmacopoeia) represents a specific diastereomeric deviation where the chirality at the
Molecular Architecture & Stereochemistry
Perindopril contains five chiral centers. The efficacy of the drug is strictly governed by the "all-S" configuration. The 1''-epi isomer is a diastereomer, meaning it has different physical and chemical properties compared to the active drug, allowing for separation via achiral chromatography, though with high difficulty.
Structural Comparison
| Feature | Perindopril Erbumine (API) | 1''-epi-Perindopril (Impurity I) |
| IUPAC Name | (2S, 3aS, 7aS)-1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid, tert-butylamine salt | (2S, 3aS, 7aS)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid |
| Stereocenter 1'' | (S)-Configuration | (R)-Configuration |
| Side Chain Origin | Derived from (S)-Norvaline ethyl ester | Derived from (R)-Norvaline ethyl ester (or racemization) |
| Molecular Weight | 368.47 (Free Acid) / 441.61 (Salt) | 368.47 (Free Acid) |
| Solubility | Freely soluble in water/ethanol | Distinct solubility profile due to lattice packing differences |
The "1''-Position" Defined
The nomenclature "1''" refers to the chiral carbon of the butyl ester side chain (part of the
Synthetic Origins: The Kinetic Pathway
The formation of 1''-epi-Perindopril is rarely spontaneous; it is a byproduct of specific synthetic missteps. It primarily arises during the peptide coupling stage of the perindopril backbone synthesis.
The Coupling Risk
The synthesis typically involves coupling the bicyclic system (
Root Causes of Epimerization:
-
Impure Starting Material: Use of non-enantiopure norvaline derivatives.
-
Base-Catalyzed Racemization: During the coupling reaction (often using DCC/HOBt or mixed anhydrides), excessive basicity or prolonged reaction times can deprotonate the alpha-carbon of the ester, leading to racemization at the
position.
Figure 1: Synthetic bifurcation showing the origin of the 1''-epi isomer during the coupling phase.
Pharmacological Divergence
Perindopril is a prodrug that hydrolyzes in vivo to Perindoprilat .[2][3][4][5] The stereochemistry of the prodrug dictates the stereochemistry of the active metabolite.
-
Mechanism of Action: Perindoprilat binds to the zinc ion (
) at the active site of ACE. The carboxylate group coordinates with the zinc, while the side chains fit into hydrophobic pockets ( ). -
The "Epi" Defect: The
carbon corresponds to the position. The ( )-butyl group fits snugly into the subsite of ACE. The ( )-isomer (1''-epi) projects the butyl chain in a sterically unfavorable direction, drastically reducing binding affinity (often by -fold). -
Clinical Consequence: While likely non-toxic at low levels, the 1''-epi isomer is considered a "therapeutic dead weight," reducing the specific activity of the drug substance.
Analytical Resolution (Protocol)
Separating diastereomers requires high-efficiency chromatography.[6] Unlike enantiomers, which require chiral stationary phases, 1''-epi-perindopril can be separated on Reverse Phase (RP-HPLC) columns, but the resolution window is narrow.
Recommended HPLC Methodology (EP/USP Aligned)
This protocol utilizes a low pH phosphate buffer to suppress silanol ionization and maximize interaction with the hydrophobic stationary phase.
-
Column: C18 (Octadecylsilyl silica),
mm, (e.g., Hypersil BDS or equivalent). -
Mobile Phase A: Buffer solution pH 2.0 (0.05% Perchloric acid or Phosphate buffer).
-
Mode: Gradient Elution.
-
Temperature:
(Elevated temperature improves mass transfer and peak shape for these bulky molecules). -
Detection: UV at 210 nm or 215 nm.
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 30 | 10 | 90 |
Validation Criteria (System Suitability)
-
Resolution (
): The critical pair is often Perindopril and Impurity I. must be . -
Relative Retention Time (RRT):
-
Perindopril: 1.0[9]
-
1''-epi-Perindopril (Impurity I): ~1.1 to 1.2 (Elutes after the main peak due to slightly higher hydrophobicity of the R-isomer in this conformation).
-
Figure 2: Analytical decision tree for the isolation and quantification of Impurity I.
Regulatory Implications
Regulatory bodies (EMA, FDA) classify 1''-epi-perindopril as a specified impurity.
-
ICH Q3A(R2) Thresholds:
-
Reporting Threshold: 0.05%
-
Identification Threshold: 0.10%
-
Qualification Threshold: 0.15%
-
-
Specification: Most Certificates of Analysis (CoA) for Perindopril Erbumine set the limit for Impurity I at NMT (Not More Than) 0.15% .
References
-
European Pharmacopoeia (Ph.[9][10] Eur.) , "Perindopril tert-butylamine Monograph 2019: Impurity Profiling."
-
Waters Corporation , "Determination of Stereochemical Purity of Perindopril tert-Butylamine API Using the ACQUITY UPLC System."
-
Farmacia Journal , "Simultaneous Chiral Separation of Perindopril Erbumine and Indapamide Enantiomers by HPLC," Vol. 65, 2017.
-
Journal of Pharmaceutical and Biomedical Analysis , "Stability-indicating HPLC method for perindopril erbumine," 2023.
-
PubChem , "Perindopril Erbumine Compound Summary."
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. drugs.com [drugs.com]
- 4. Perindopril - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Separation of Perindopril on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A process for the preparation of perindopril erbumine in alpha crystalline form - Patent 1964836 [data.epo.org]
- 9. Perindopril Impurity 1 | Manasa Life Sciences [manasalifesciences.com]
- 10. waters.com [waters.com]
